4,6-dimethyl[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-4H,5H,6H,7H-[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7-dione typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-4H,5H,6H,7H-[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific substituents on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Dimethyl-4H,5H,6H,7H-[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl-4H,5H,6H,7H-[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antimicrobial activities.
Thiazolo[4,5-b]pyridines: Exhibits a wide range of medicinal properties, including antibacterial and antifungal activities.
Uniqueness
Dimethyl-4H,5H,6H,7H-[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7-dione stands out due to its unique combination of thiadiazole and pyrimidine rings, which confer distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new drugs and materials .
Properties
CAS No. |
60297-55-4 |
---|---|
Molecular Formula |
C6H6N4O2S |
Molecular Weight |
198.21 g/mol |
IUPAC Name |
4,6-dimethylthiadiazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H6N4O2S/c1-9-4-3(13-8-7-4)5(11)10(2)6(9)12/h1-2H3 |
InChI Key |
IQMCEFPDEONAOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)SN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.